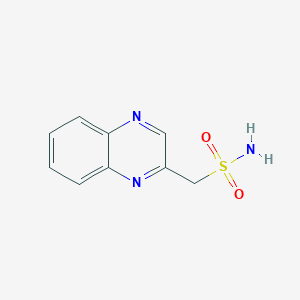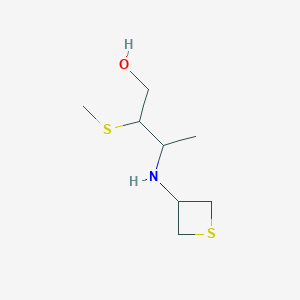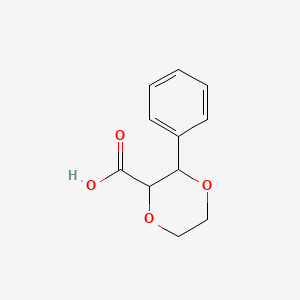
3-Phenyl-1,4-dioxane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-1,4-dioxane-2-carboxylic acid is an organic compound with the molecular formula C11H12O4 It is characterized by a dioxane ring substituted with a phenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-1,4-dioxane-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of phenylacetic acid with ethylene glycol in the presence of an acid catalyst to form the dioxane ring. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often employed to facilitate the cyclization process.
Chemical Reactions Analysis
Types of Reactions: 3-Phenyl-1,4-dioxane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products:
Oxidation: Formation of phenylglyoxylic acid or benzaldehyde.
Reduction: Formation of 3-phenyl-1,4-dioxane-2-methanol.
Substitution: Formation of halogenated derivatives such as 3-(4-bromophenyl)-1,4-dioxane-2-carboxylic acid.
Scientific Research Applications
3-Phenyl-1,4-dioxane-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Phenyl-1,4-dioxane-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dioxane ring and phenyl group can facilitate binding to hydrophobic pockets in proteins, influencing their function.
Comparison with Similar Compounds
3-Phenyl-1,2-dioxane-2-carboxylic acid: Similar structure but with a different ring configuration.
3-Phenyl-1,4-dioxane-2-methanol: A reduced form of the carboxylic acid derivative.
3-Phenyl-1,4-dioxane-2-acetic acid: Another derivative with an acetic acid group instead of a carboxylic acid group.
Uniqueness: 3-Phenyl-1,4-dioxane-2-carboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry.
Properties
Molecular Formula |
C11H12O4 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
3-phenyl-1,4-dioxane-2-carboxylic acid |
InChI |
InChI=1S/C11H12O4/c12-11(13)10-9(14-6-7-15-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13) |
InChI Key |
OZVZMPDVUMTGKV-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(C(O1)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Azetidin-3-yl)formamido]-2-ethylbutanamide](/img/structure/B15229462.png)

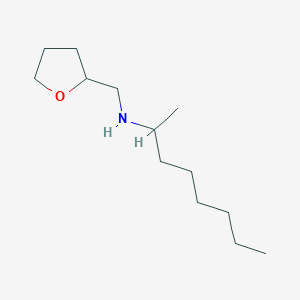
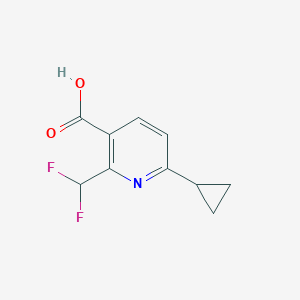
![6-methyl-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B15229491.png)
![3-(3-Chlorophenyl)-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15229500.png)

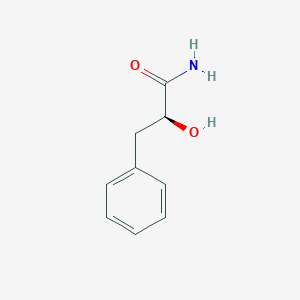

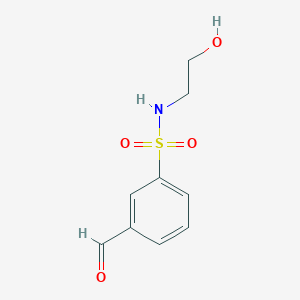
![Spiro[3.3]heptane-2-carbonitrile](/img/structure/B15229532.png)

